molecular formula C17H15Br2N3O5S B299289 N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide

カタログ番号 B299289
分子量: 533.2 g/mol
InChIキー: HJTGAGYVVDTPLU-DNTJNYDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide, also known as BPH-715, is a novel small molecule inhibitor that has shown potential in the field of cancer research.

作用機序

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide acts as a dual inhibitor of both the heat shock protein 90 (HSP90) and the vascular endothelial growth factor receptor 2 (VEGFR2). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various oncogenic proteins. VEGFR2 is a receptor protein that plays a critical role in angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. By inhibiting both HSP90 and VEGFR2, N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide disrupts the survival and growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for cancer progression. Additionally, N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide has been found to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.

実験室実験の利点と制限

One advantage of N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide is its specificity for HSP90 and VEGFR2, which makes it a promising candidate for cancer therapy. However, one limitation is that N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide is still in the preclinical stage of development, and its efficacy and safety in humans are yet to be determined.

将来の方向性

Future research on N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide could focus on its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies could investigate the safety and toxicity of N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide in animal models and human clinical trials. Furthermore, the development of more potent and selective inhibitors of HSP90 and VEGFR2 could lead to the discovery of even more effective cancer therapies.

合成法

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide is synthesized by reacting 6-bromo-1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of acetic acid to form the corresponding hydrazone. The resulting hydrazone is then reacted with N-(2-bromophenyl)methanesulfonamide and 2-oxoethyl isocyanate to yield N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide.

科学的研究の応用

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.

特性

製品名

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide

分子式

C17H15Br2N3O5S

分子量

533.2 g/mol

IUPAC名

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(2-bromo-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H15Br2N3O5S/c1-28(24,25)22(14-5-3-2-4-12(14)18)9-17(23)21-20-8-11-6-15-16(7-13(11)19)27-10-26-15/h2-8H,9-10H2,1H3,(H,21,23)/b20-8+

InChIキー

HJTGAGYVVDTPLU-DNTJNYDQSA-N

異性体SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=CC2=C(C=C1Br)OCO2)C3=CC=CC=C3Br

SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC2=C(C=C1Br)OCO2)C3=CC=CC=C3Br

正規SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC2=C(C=C1Br)OCO2)C3=CC=CC=C3Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。